1-[(4-bromophenyl)methyl]-N-(4-ethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
CAS No.: 946223-39-8
Cat. No.: VC8327643
Molecular Formula: C21H19BrN2O2
Molecular Weight: 411.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946223-39-8 |
|---|---|
| Molecular Formula | C21H19BrN2O2 |
| Molecular Weight | 411.3 g/mol |
| IUPAC Name | 1-[(4-bromophenyl)methyl]-N-(4-ethylphenyl)-2-oxopyridine-3-carboxamide |
| Standard InChI | InChI=1S/C21H19BrN2O2/c1-2-15-7-11-18(12-8-15)23-20(25)19-4-3-13-24(21(19)26)14-16-5-9-17(22)10-6-16/h3-13H,2,14H2,1H3,(H,23,25) |
| Standard InChI Key | XDDKBWOFGHTHRE-UHFFFAOYSA-N |
| SMILES | CCC1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)Br |
| Canonical SMILES | CCC1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)Br |
Introduction
1-[(4-bromophenyl)methyl]-N-(4-ethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound belonging to the class of dihydropyridines. This compound features a pyridine ring fused with a carbonyl group and an amide, making it relevant in medicinal chemistry, particularly for its potential biological activities. The synthesis of this compound involves several steps, requiring careful control of reaction conditions to ensure high yields and purity of the final product.
Synthesis and Characterization
The synthesis of this compound typically involves several chemical reactions, including the formation of key intermediates derived from established synthetic pathways in organic chemistry. Techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are often employed to monitor the progress and confirm the structure of intermediates and final products.
Synthesis Steps:
-
Preparation of Intermediates: This involves the synthesis of necessary building blocks, such as bromophenyl derivatives and ethylphenyl compounds.
-
Coupling Reactions: The intermediates are then coupled to form the dihydropyridine core.
-
Modification and Purification: Final modifications, such as the introduction of the carboxamide group, are followed by purification steps to obtain the pure compound.
Biological Activities and Potential Applications
Experimental studies have indicated that related compounds exhibit significant activity against various biological targets, suggesting potential therapeutic applications. The mechanisms by which 1-[(4-bromophenyl)methyl]-N-(4-ethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide exerts its biological effects may involve interactions with specific enzymes or receptors, although detailed studies are needed to elucidate these mechanisms.
Potential Therapeutic Areas:
-
Neurological Disorders: Given the structural similarity to compounds with neurological activity, it may have potential in treating neurological conditions.
-
Cancer Research: Modifications in the dihydropyridine structure could lead to compounds with anticancer properties.
Future Directions:
-
In-depth Pharmacological Studies: Detailed in vitro and in vivo studies are necessary to understand its therapeutic potential.
-
Structure-Activity Relationship (SAR) Studies: Modifying the compound's structure to enhance its biological activity while minimizing side effects.
Given the current state of knowledge, this compound holds promise for future medicinal applications, pending comprehensive investigation into its pharmacokinetics, pharmacodynamics, and safety profile.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume